2-Amino-4-hydroxy-4-methylpentanoic acid
CAS No.:
Cat. No.: VC1906005
Molecular Formula: C6H13NO3
Molecular Weight: 147.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H13NO3 |
|---|---|
| Molecular Weight | 147.17 g/mol |
| IUPAC Name | 2-amino-4-hydroxy-4-methylpentanoic acid |
| Standard InChI | InChI=1S/C6H13NO3/c1-6(2,10)3-4(7)5(8)9/h4,10H,3,7H2,1-2H3,(H,8,9) |
| Standard InChI Key | KEEQSWOXTDTQJV-UHFFFAOYSA-N |
| SMILES | CC(C)(CC(C(=O)O)N)O |
| Canonical SMILES | CC(C)(CC(C(=O)O)N)O |
Introduction
Chemical Identity and Structural Properties
Basic Identification
2-Amino-4-hydroxy-4-methylpentanoic acid is formally identified through several chemical nomenclature systems and identifiers. The compound features a carbon backbone with specific functional groups that define its chemical behavior and potential biological activity.
The compound is registered in chemical databases with specific identifiers that enable its tracking and identification in scientific literature and commercial contexts. It has been assigned the PubChem CID 14214359, which serves as a unique identifier in the PubChem database maintained by the National Center for Biotechnology Information . Additionally, the compound has been assigned the CAS number 1461642-05-6, which is used as the standard identification number in chemical abstracts and regulatory documentation .
Nomenclature and Synonyms
The compound is known by several chemical names and synonyms in the scientific literature:
| Synonym | Type |
|---|---|
| 2-amino-4-hydroxy-4-methylpentanoic acid | IUPAC Name |
| 4-hydroxyleucine | Common Name |
| threo-p-hydroxyleucine | Stereochemical Variant |
| 2-Amino-4-hydroxy-4-methylvaleric acid | Alternative IUPAC Name |
| 104302-37-6 | Alternative Registry Number |
Table 1: Synonyms and alternative names for 2-Amino-4-hydroxy-4-methylpentanoic acid
These various names reflect different nomenclature systems and contextual uses of the compound in biochemical and pharmaceutical settings.
Structural Formula and Representation
The molecular structure of 2-Amino-4-hydroxy-4-methylpentanoic acid can be represented through various chemical notation systems:
| Notation System | Representation |
|---|---|
| Molecular Formula | C6H13NO3 |
| SMILES | CC(C)(CC(C(=O)O)N)O |
| InChI | InChI=1S/C6H13NO3/c1-6(2,10)3-4(7)5(8)9/h4,10H,3,7H2,1-2H3,(H,8,9) |
| InChIKey | KEEQSWOXTDTQJV-UHFFFAOYSA-N |
Table 2: Structural representations of 2-Amino-4-hydroxy-4-methylpentanoic acid
The structure contains three key functional groups: a carboxylic acid (-COOH), an amino group (-NH2), and a hydroxyl group (-OH). The amino group is positioned at the alpha carbon (C-2), which is characteristic of alpha-amino acids. The hydroxyl group is located at the gamma position (C-4), with two methyl groups also attached to this carbon, forming a tertiary alcohol structure.
Physical and Chemical Properties
Fundamental Physical Properties
The physical properties of 2-Amino-4-hydroxy-4-methylpentanoic acid are critical for understanding its behavior in various experimental and practical applications. These properties determine how the compound interacts with solvents, other chemicals, and biological systems.
| Property | Value |
|---|---|
| Molecular Weight | 147.17 g/mol |
| Physical State | Solid (at standard conditions) |
| Solubility | Likely soluble in water due to polar functional groups |
| Storage Conditions | Cool, dry place |
| Hazard Classification | Non-hazardous material for transportation |
Table 3: Physical properties of 2-Amino-4-hydroxy-4-methylpentanoic acid
The presence of both hydrophilic groups (carboxylic acid, amino, and hydroxyl) and hydrophobic groups (methyl) gives this compound amphiphilic characteristics, potentially affecting its solubility profile and interaction with biomolecules.
Chemical Reactivity
The chemical reactivity of 2-Amino-4-hydroxy-4-methylpentanoic acid is determined by its functional groups. Each functional group contributes distinct reactive properties:
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The carboxylic acid group can participate in esterification, amidation, and salt formation reactions.
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The alpha-amino group can undergo reactions typical of amino acids including peptide bond formation, N-protection reactions, and amine alkylation.
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The tertiary hydroxyl group at C-4 can participate in esterification, dehydration, and oxidation reactions, albeit with lower reactivity than primary or secondary alcohols.
The combination of these functional groups creates a complex reactivity profile that allows the compound to participate in various biochemical processes and synthetic transformations.
Stereochemical Considerations
Biological Significance of Stereochemistry
The specific stereochemistry of 2-Amino-4-hydroxy-4-methylpentanoic acid would likely influence its biological activity, as biological systems typically interact with compounds in a stereospecific manner. Enzymes and receptors generally recognize and bind to specific stereoisomers, often with markedly different affinities and biological responses.
Given that the compound is related to leucine (as suggested by the synonym 4-hydroxyleucine), its stereochemistry could be crucial for potential incorporation into peptides or interaction with leucine-specific enzymes and transporters.
Chemical Database Registration and Identification
Database Entries
2-Amino-4-hydroxy-4-methylpentanoic acid has been registered in several chemical databases, facilitating its identification and information retrieval for researchers. The compound can be found in the following databases:
| Database | Identifier | Creation/Modification Date |
|---|---|---|
| PubChem | CID 14214359 | Created: 2007-02-09, Modified: 2025-03-29 |
| ChEBI | CHEBI:144037 | Not specified |
| Wikidata | Q106029295 | Not specified |
| Nikkaji | J352.454J | Not specified |
Table 4: Database registrations of 2-Amino-4-hydroxy-4-methylpentanoic acid
This registration across multiple databases indicates scientific interest in the compound and provides researchers with various access points to information about it.
- mass of a compound required to prepare a solution of known volume and concentration
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- concentration of a solution resulting from a known mass of compound in a specific volume